N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Overview
Description
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole core is then chlorinated at the 6 and 7 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: It is explored for its antiviral and antimicrobial properties, making it a candidate for the development of new drugs.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in cell proliferation, such as kinases, which play a crucial role in cancer cell growth.
Pathway Modulation: It modulates signaling pathways that are essential for cell survival and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can be compared with other indole derivatives:
Indole-3-Carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-Acetic Acid: A plant hormone with diverse biological applications.
Indole-2-Carboxylic Acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-12-15(16-7-8-18(23)20(24)21(16)26-12)9-10-25-19(29)11-28-22(30)17-6-4-3-5-14(17)13(2)27-28/h3-8,26H,9-11H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHFTBBNGYDGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCNC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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